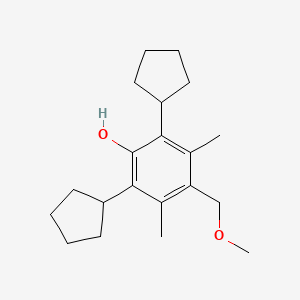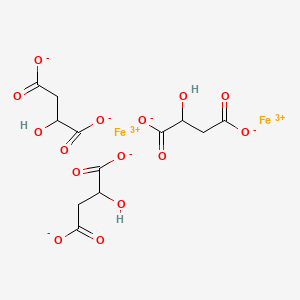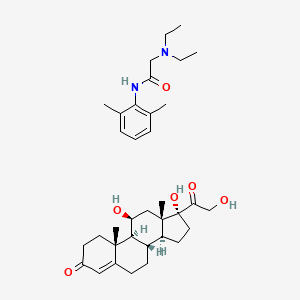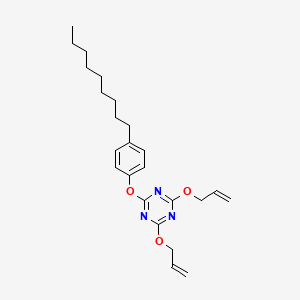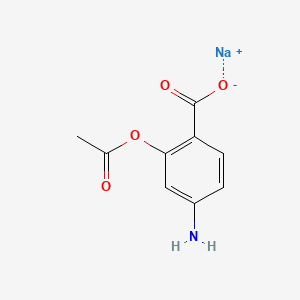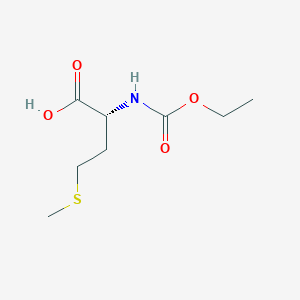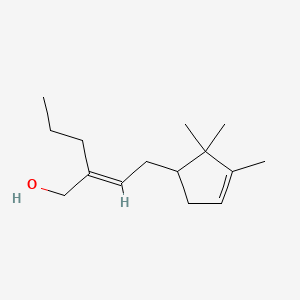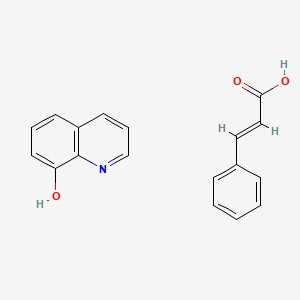
Einecs 303-146-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 303-146-6 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number, which helps in tracking and regulating its use in various industries.
Preparation Methods
The preparation methods for Einecs 303-146-6 involve specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. Industrial production methods may vary, but they generally include:
Synthetic Routes: The synthesis of this compound typically involves a series of chemical reactions that convert raw materials into the desired compound. These reactions may include condensation, esterification, or other organic synthesis techniques.
Reaction Conditions: The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the yield and quality of the compound. Catalysts and solvents may also be used to facilitate the reactions.
Industrial Production: In an industrial setting, the production of this compound is scaled up to meet commercial demands.
Chemical Reactions Analysis
Einecs 303-146-6 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation depend on the specific structure of the compound.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another. These reactions can be facilitated by reagents such as halogens or nucleophiles.
Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as acidic or basic environments, to proceed efficiently.
Scientific Research Applications
Einecs 303-146-6 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: In biological research, this compound may be used to study cellular processes, enzyme interactions, or as a marker in biochemical assays.
Medicine: The compound may have potential therapeutic applications, such as in drug development or as a diagnostic tool.
Mechanism of Action
The mechanism of action of Einecs 303-146-6 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, altering their activity and leading to various biological effects. The exact mechanism depends on the structure and functional groups of the compound, as well as the context in which it is used .
Comparison with Similar Compounds
Einecs 303-146-6 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous structures or functional groups. The comparison may focus on:
Chemical Properties: Differences in solubility, stability, and reactivity.
Biological Activity: Variations in how the compounds interact with biological systems.
Industrial Applications: Distinct uses in commercial products or processes.
Some similar compounds include those listed in the EINECS inventory with comparable molecular formulas or functional groups.
Properties
CAS No. |
94158-73-3 |
|---|---|
Molecular Formula |
C18H15NO3 |
Molecular Weight |
293.3 g/mol |
IUPAC Name |
(E)-3-phenylprop-2-enoic acid;quinolin-8-ol |
InChI |
InChI=1S/C9H7NO.C9H8O2/c11-8-5-1-3-7-4-2-6-10-9(7)8;10-9(11)7-6-8-4-2-1-3-5-8/h1-6,11H;1-7H,(H,10,11)/b;7-6+ |
InChI Key |
JSOINFWKOHUFBG-UETGHTDLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)O.C1=CC2=C(C(=C1)O)N=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)O.C1=CC2=C(C(=C1)O)N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


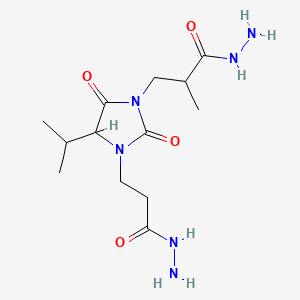

![2-[(2,2-Diethoxyethyl)thio]-1,1,1-trifluoroethane](/img/structure/B12675831.png)
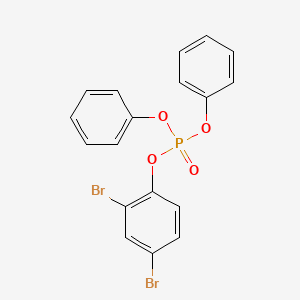
![N-(4-Butylphenyl)-4-[(2-chlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B12675846.png)
